![molecular formula C27H22Cl3N3OS B11947301 2,2-Diphenyl-N-(2,2,2-trichloro-1-{[(2-naphthylamino)carbonothioyl]amino}ethyl)acetamide](/img/structure/B11947301.png)
2,2-Diphenyl-N-(2,2,2-trichloro-1-{[(2-naphthylamino)carbonothioyl]amino}ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-DIPHENYL-N-(2,2,2-TRICHLORO-1-(3-NAPHTHALEN-2-YL-THIOUREIDO)-ET)-ACETAMIDE is a complex organic compound. Its structure suggests it may have applications in various fields such as medicinal chemistry, materials science, or as a reagent in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-DIPHENYL-N-(2,2,2-TRICHLORO-1-(3-NAPHTHALEN-2-YL-THIOUREIDO)-ET)-ACETAMIDE likely involves multiple steps, including the formation of the thiourea derivative and subsequent reactions to introduce the naphthalene and diphenyl groups. Typical reaction conditions might include the use of organic solvents, catalysts, and controlled temperatures.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yield, purity, and cost-effectiveness. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the thiourea or naphthalene moieties.
Reduction: Reduction reactions could modify the trichloro or other functional groups.
Substitution: Various substitution reactions might occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Transition metal catalysts might be used to facilitate certain reactions.
Major Products
The major products would depend on the specific reactions and conditions but could include modified versions of the original compound with different functional groups or altered aromatic systems.
Applications De Recherche Scientifique
2,2-DIPHENYL-N-(2,2,2-TRICHLORO-1-(3-NAPHTHALEN-2-YL-THIOUREIDO)-ET)-ACETAMIDE could have several applications:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological systems.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in materials science, such as in the development of polymers or advanced materials.
Mécanisme D'action
The mechanism of action would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. In materials science, its properties would be determined by its molecular structure and interactions with other materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Diphenylacetamide: A simpler analog without the thiourea and naphthalene groups.
Naphthalene derivatives: Compounds with similar aromatic systems.
Thiourea derivatives: Compounds with similar functional groups.
Uniqueness
The unique combination of functional groups and aromatic systems in 2,2-DIPHENYL-N-(2,2,2-TRICHLORO-1-(3-NAPHTHALEN-2-YL-THIOUREIDO)-ET)-ACETAMIDE likely imparts distinct chemical and physical properties, making it valuable for specific applications.
Propriétés
Formule moléculaire |
C27H22Cl3N3OS |
|---|---|
Poids moléculaire |
542.9 g/mol |
Nom IUPAC |
2,2-diphenyl-N-[2,2,2-trichloro-1-(naphthalen-2-ylcarbamothioylamino)ethyl]acetamide |
InChI |
InChI=1S/C27H22Cl3N3OS/c28-27(29,30)25(33-26(35)31-22-16-15-18-9-7-8-14-21(18)17-22)32-24(34)23(19-10-3-1-4-11-19)20-12-5-2-6-13-20/h1-17,23,25H,(H,32,34)(H2,31,33,35) |
Clé InChI |
REAGMEUXIOJSPV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC3=CC4=CC=CC=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


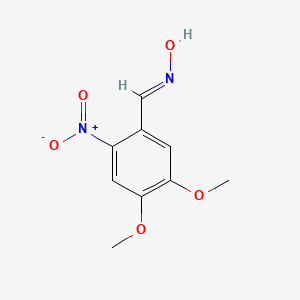
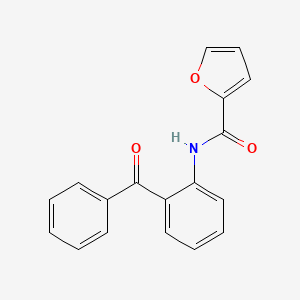

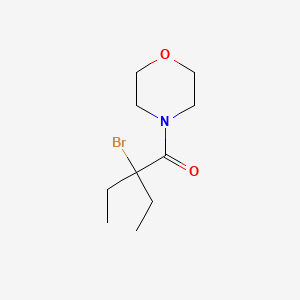

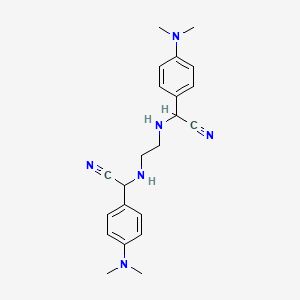
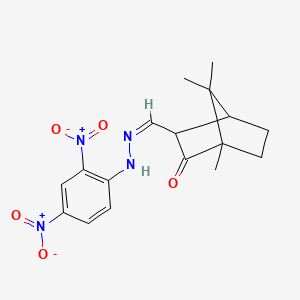

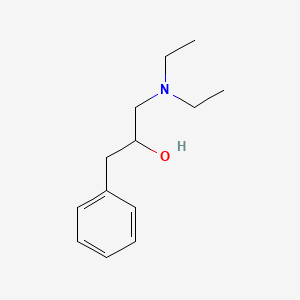

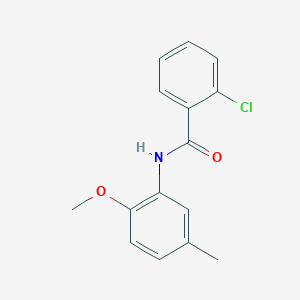
![9-Cyclopropyl-4-oxatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione](/img/structure/B11947296.png)


